

An In-Depth Technical Guide to the Synthesis of BMS-604992 Free Base

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Compound of Interest

Compound Name: BMS-604992 free base

CAS No.: 760944-56-7

Cat. No.: B3182456

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This technical guide details the synthetic pathway for BMS-604992, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The synthesis involves the construction of a central 2-methyl-1H-imidazole-5-carboxamide core, which is subsequently functionalized with a 4-cyano-7-azabenzofuran moiety and a 4-benzoylphenyl group. This document provides a comprehensive overview of the chemical reactions, intermediates, and reaction conditions, supported by quantitative data and detailed experimental protocols.

Synthesis Pathway Overview

The synthesis of BMS-604992 can be conceptually divided into three main stages:

- Construction of the 7-Azabenzofuran Core: Synthesis of the key intermediate, 4-cyano-7-azabenzofuran.
- Formation of the Imidazole Moiety: Preparation of the substituted 2-methyl-1H-imidazole-5-carboxylic acid.

- **Fragment Coupling and Final Amidation:** Assembly of the heterocyclic fragments and final amide bond formation to yield BMS-604992.

While a complete, step-by-step synthesis published in a single source is not readily available in the public domain, information from various patents and publications from Bristol-Myers Squibb allows for the construction of a likely synthetic route. The following sections provide a detailed description of each stage.

Stage 1: Synthesis of the 4-Cyano-7-azabenzofuran Core

The 7-azabenzofuran core is a key structural feature of BMS-604992. An efficient synthesis for a similar 7-azabenzofuran derivative, a key intermediate for a class of potent HCV NS5B polymerase inhibitors, has been described, which represents a significant improvement over earlier methods that utilized palladium-catalyzed cyclization. This improved route likely serves as the foundation for producing the 4-cyano substituted analog required for BMS-604992.

Key Transformations:

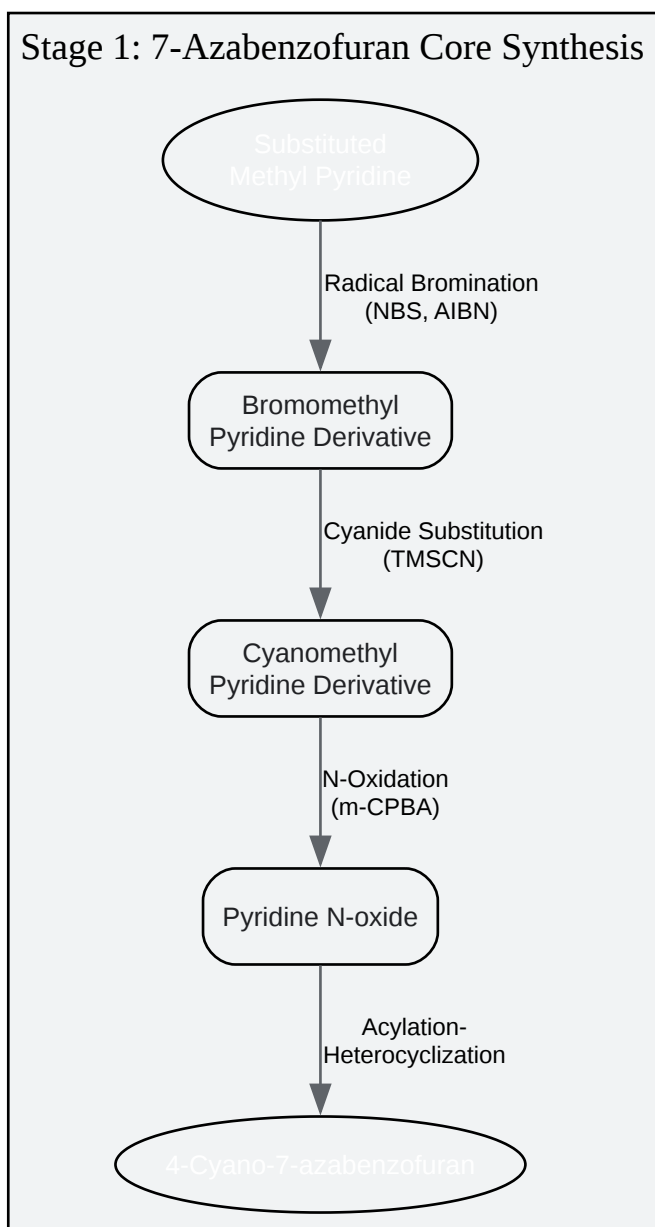
- **Radical Bromination:** Introduction of a bromine atom at a specific position on a methyl pyridine precursor.
- **Cyanide Substitution:** Replacement of the bromine atom with a cyano group using reagents like trimethylsilyl cyanide (TMSCN).
- **Acylation-Heterocyclization:** Formation of the 7-azabenzofuran ring system from a pyridine N-oxide derivative.

Table 1: Summary of Key Reactions and Intermediates in 7-Azabenzofuran Synthesis

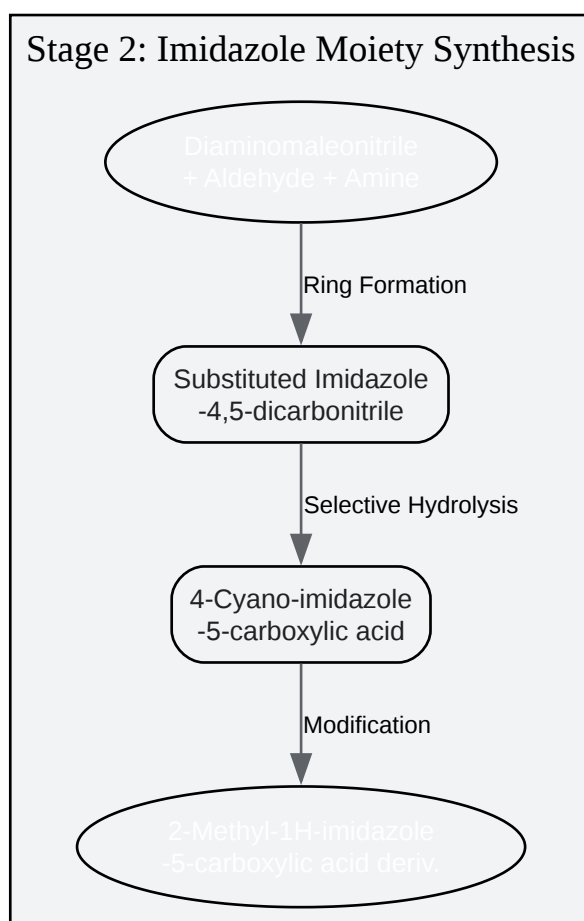
Step	Reaction	Starting Material	Key Reagents	Intermediate/Product	Reported Yield Improvement
1	Radical Bromination	Substituted Methyl Pyridine	NBS, AIBN	Bromomethyl Pyridine Derivative	Optimized Conditions
2	Cyanide Substitution	Bromomethyl Pyridine Derivative	TMSCN	Cyanomethyl Pyridine Derivative	Optimized Conditions
3	N-Oxidation	Cyanomethyl Pyridine Derivative	m-CPBA	Pyridine N-oxide	High Yield
4	Acylation-Heterocyclization	Pyridine N-oxide	Acyl Chloride	4-Cyano-7-azabenzofuran	Six-fold increase in overall yield compared to original BMS synthesis[1]

Experimental Protocol: General Procedure for Acylation-Heterocyclization

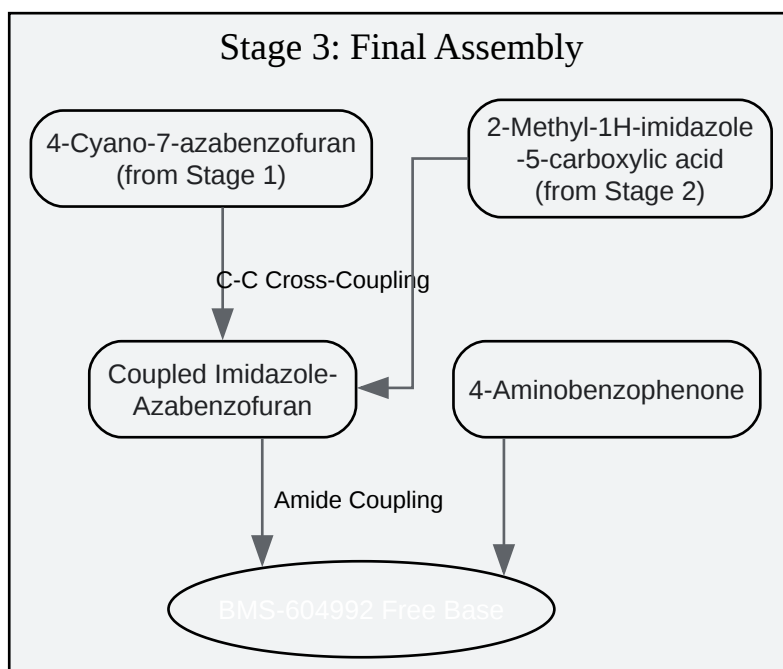
To a solution of the substituted pyridine N-oxide in an anhydrous solvent such as dichloromethane or acetonitrile, the corresponding acyl chloride is added dropwise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-azabenzofuran derivative.



Stage 2: Imidazole Moiety Synthesis



Stage 3: Final Assembly



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References

- [1. BRPI0822323A2 - Imidazolyl biphenyl imidazoles as hepatitis c virus inhibitors - Google Patents \[patents.google.com\]](#)
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